methyl 4-fluoro-1H-indazole-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-fluoro-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMALPYKUYVAWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732984 | |
| Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-82-9 | |
| Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the indazole core. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
Methyl 4-fluoro-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Structural Implications :
- Positional Isomerism : The ester group's position (5 vs. 6) affects electronic distribution and steric interactions. For example, methyl 4-fluoro-1H-indazole-6-carboxylate (CAS: 885521-44-8) may exhibit altered reactivity in coupling reactions compared to the 5-carboxylate isomer .
- Functional Group Variation : The carboxylic acid derivative (CAS: 1041481-59-7) lacks the methyl ester, making it more polar and less cell-permeable but a direct precursor for salt formation or amide synthesis .
Physicochemical Properties
- Molecular Weight : Methyl 4-fluoro-1H-indazole-5-carboxylate (194.16 g/mol) is lighter than its difluoro analogue (228.13 g/mol) due to the absence of a second fluorine and methyl group .
- Solubility : The methyl ester group improves lipid solubility compared to the carboxylic acid form (CAS: 1041481-59-7), which is more water-soluble .
Biological Activity
Methyl 4-fluoro-1H-indazole-5-carboxylate (CAS Number: 473416-82-9) is a compound belonging to the indazole family, recognized for its significant biological activities, particularly in cancer research. This article explores its biological mechanisms, biochemical interactions, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound features a fluorine atom and a methyl ester group, which enhance its chemical stability and biological activity compared to other indazole derivatives. The basic structure can be represented as follows:
Target Kinases:
The compound primarily interacts with various kinases, including checkpoint kinases (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK). These interactions play crucial roles in regulating cellular pathways involved in:
- Cell Cycle Regulation: Inhibiting these kinases can lead to cell cycle arrest, particularly in cancer cells.
- Apoptosis: The compound promotes programmed cell death by modulating apoptotic pathways.
Biochemical Pathways
This compound influences several biochemical pathways:
| Pathway | Effect |
|---|---|
| Cell Cycle Regulation | Induces G1/S phase arrest |
| Apoptosis | Enhances apoptosis via p53 signaling |
| Gene Expression | Modulates expression of pro-apoptotic genes like Bax |
Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, demonstrating notable IC50 values:
Case Studies
-
Antitumor Activity Analysis:
A study demonstrated that this compound exhibited strong antiproliferative effects against Hep-G2 liver cancer cells, with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) . -
Mechanistic Insights:
The compound's ability to upregulate p53 protein levels while downregulating MDM2 was observed in K562 cells, indicating its potential role in disrupting the p53-MDM2 interaction, a critical pathway in tumor suppression .
Applications in Medicinal Chemistry
This compound is being investigated for various applications:
- Anticancer Therapy: Due to its ability to induce apoptosis and inhibit cell proliferation.
- Drug Development: As a pharmacological intermediate in synthesizing more complex therapeutic agents.
Q & A
Q. What validation protocols ensure batch-to-batch consistency in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.
- Quality Control : Use orthogonal methods (e.g., NMR and chiral HPLC) to verify enantiomeric excess and impurity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
